molecular formula C19H16N2O3S3 B2938109 (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide CAS No. 896359-48-1

(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide

Cat. No.: B2938109
CAS No.: 896359-48-1
M. Wt: 416.53
InChI Key: BPUBWLLMNOGYEJ-VXPUYCOJSA-N
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Description

(Z)-N-(6-(Methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a methylsulfonyl group at position 6, a prop-2-yn-1-yl group at position 3, and a 4-(methylthio)benzamide moiety. The Z-configuration of the imine bond is critical for its stereoelectronic properties.

Properties

IUPAC Name

4-methylsulfanyl-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S3/c1-4-11-21-16-10-9-15(27(3,23)24)12-17(16)26-19(21)20-18(22)13-5-7-14(25-2)8-6-13/h1,5-10,12H,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUBWLLMNOGYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound ID/Name Core Structure Substituents/Functional Groups Melting Point (°C) IR Key Peaks (cm⁻¹) Yield (%) Notable Features
Compound 6 () Thiadiazole-Isoxazole Benzamide, phenyl, isoxazole 160 1606 (C=O) 70 Isoxazole enhances π-conjugation
Compound 8a () Thiadiazole-Pyridine Benzamide, acetyl, methyl, pyridine 290 1679, 1605 (2C=O) 80 Dual carbonyl groups; high thermal stability
Compound 8b () Thiadiazole-Ester Benzamide, ethyl ester, methyl 200 1715, 1617 (2C=O) 80 Ester group increases polarity
Compound 4g () Thiadiazole-Acryloyl Benzamide, dimethylamino acryloyl, 3-methylphenyl 200 1690, 1638 (2C=O) 82 Electron-rich acryloyl enhances reactivity
Triazole-Thiones (Compounds 7–9, ) Triazole-Thione Phenylsulfonyl, difluorophenyl, thione N/A 1247–1255 (C=S) N/A Thione tautomer stabilizes via resonance

Key Comparative Findings

Electronic and Steric Effects

  • Methylsulfonyl vs. Phenylsulfonyl Groups : The methylsulfonyl group in the target compound is a stronger electron-withdrawing group compared to phenylsulfonyl groups in triazole-thiones (). This may enhance electrophilic reactivity at the benzothiazole core .
  • Prop-2-yn-1-yl vs. Alkyl/Aryl Substituents : The propargyl group in the target compound introduces alkyne functionality absent in analogs like 8a (methyl) or 8b (ethyl ester). This group may facilitate click chemistry or hydrogen bonding .

Spectral and Thermal Properties

  • IR Spectroscopy : Thiadiazole derivatives () exhibit C=O stretches at 1605–1715 cm⁻¹, while triazole-thiones () lack C=O but show C=S stretches at 1247–1255 cm⁻¹. The target compound’s methylsulfonyl group is expected to display S=O stretches near 1150–1300 cm⁻¹, distinct from these analogs .
  • Melting Points : Bulkier substituents (e.g., pyridine in 8a) correlate with higher melting points (290°C), suggesting that the target compound’s compact methylsulfonyl and propargyl groups may reduce thermal stability compared to 8a but enhance solubility .

Computational and Chemoinformatic Insights

  • Similarity Coefficients : The Tanimoto coefficient () can quantify structural similarity between the target compound and analogs. For example, the benzo[d]thiazole core differentiates it from thiadiazole/triazole analogs, reducing similarity scores but highlighting unique pharmacophoric features .

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